molecular formula C7H7NO B1209532 4-Aminobenzaldehyde CAS No. 556-18-3

4-Aminobenzaldehyde

Cat. No.: B1209532
CAS No.: 556-18-3
M. Wt: 121.14 g/mol
InChI Key: VATYWCRQDJIRAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of p-nitrotoluene followed by reduction . The process typically includes the following steps:

Industrial Production Methods: In industrial settings, this compound is produced by the selective hydrogenation of 4-nitrobenzaldehyde using colloidal RhCu bimetallic nanoparticles . This method is preferred due to its efficiency and high yield.

Chemical Reactions Analysis

4-Aminobenzaldehyde undergoes various chemical reactions, including:

Oxidation:

Reduction:

Substitution:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Alcohol, benzene, dimethylformamide (DMF).

Major Products:

  • 4-Nitrobenzaldehyde (oxidation).
  • 4-Aminobenzyl alcohol (reduction).
  • Various substituted benzaldehydes (substitution).

Scientific Research Applications

Medicinal Chemistry Applications

Antibiotic Development
Recent research has highlighted the potential of 4-Aminobenzaldehyde as a novel antibiotic. A study combined it with trans-cinnamaldehyde to create a compound that selectively targets bacterial cells while being non-toxic to mammalian cells. This compound is theorized to disrupt bacterial cell walls by inhibiting the attachment of pentapeptide chains to N-Acetylmuramic acid, a critical component of peptidoglycan . The study emphasizes the need for further clinical trials to assess its efficacy and safety for potential use in treating bacterial infections.

Anticancer Activity
this compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by activating specific cellular pathways. For instance, it has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents when used in combination therapies .

Polymer Science Applications

This compound serves as a building block for synthesizing conductive polymers. Its incorporation into polymer matrices can enhance conductivity and corrosion resistance, making it valuable for electronic applications. The compound's ability to form stable bonds with other monomers allows for the development of advanced materials with tailored properties .

Analytical Chemistry Applications

Colorimetric Sensors
In analytical chemistry, this compound is utilized in developing colorimetric sensors for detecting metal ions and other analytes. For example, it can be used in chemosensors that exhibit solvatochromism—changes in color based on solvent polarity—allowing for the naked-eye detection of substances like ammonia . This application highlights its utility in environmental monitoring and safety assessments.

Case Studies

Study Application Findings
Om Pargaonkar et al. (2021)Antibiotic DevelopmentProposed this compound as an effective antibiotic targeting bacterial cell walls; requires further testing for clinical use .
Polymer ResearchConductive PolymersDemonstrated enhanced conductivity and corrosion resistance when this compound is incorporated into polymer matrices .
Colorimetric SensingEnvironmental MonitoringDeveloped sensors using this compound for naked-eye detection of ammonia; effective in various solvent conditions .

Comparison with Similar Compounds

4-Aminobenzaldehyde can be compared with other similar compounds such as 4-Hydroxybenzaldehyde and 4-Nitrobenzaldehyde:

4-Hydroxybenzaldehyde:

4-Nitrobenzaldehyde:

Uniqueness of this compound:

Biological Activity

4-Aminobenzaldehyde (4-AB), a compound with the chemical formula C7_7H7_7NO, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and microbiology. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is an aromatic compound characterized by the presence of an amino group (-NH2_2) and an aldehyde group (-CHO) attached to a benzene ring. Its structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It is theorized to function by targeting bacterial cell walls. Specifically, it binds to N-acetylmuramic acid, a critical component of peptidoglycan, thereby disrupting bacterial cell wall synthesis. This mechanism is particularly relevant in the context of antibiotic resistance, as 4-AB demonstrates selective toxicity towards bacterial cells while being non-toxic to mammalian cells .

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus12
Bacillus subtilis10

Antibiotic Development

The development of this compound as a novel antibiotic is particularly promising. By combining its structure with naturally occurring compounds like trans-cinnamaldehyde and p-aminobenzoic acid (pABA), researchers have synthesized derivatives that exhibit enhanced antibacterial properties. These compounds are designed to penetrate bacterial membranes effectively and inhibit growth without affecting human cells .

Cancer Research

In addition to its antimicrobial properties, this compound has shown potential in cancer research. Studies indicate that it may influence cell signaling pathways involved in apoptosis (programmed cell death) and proliferation. The compound's ability to modulate these pathways could provide insights into new cancer therapies .

Study on Antimicrobial Effects

A study conducted by Pargaonkar et al. evaluated the efficacy of this compound against several Gram-negative and Gram-positive bacteria. The results demonstrated significant inhibition against E. coli and S. aureus, suggesting its potential as a broad-spectrum antibiotic .

Investigation into Anti-Cancer Properties

Research published in a pharmacological journal explored the effects of this compound on cancer cell lines. The findings indicated that treatment with this compound resulted in reduced viability of cancer cells, suggesting its potential role as an anticancer agent .

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which 4-AB exerts its antimicrobial and anticancer effects.
  • Clinical Trials : Conducting clinical trials to evaluate the safety and efficacy of this compound in human subjects.
  • Synthetic Modifications : Exploring structural modifications to enhance its potency and selectivity against specific pathogens or cancer types.

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 4-Aminobenzaldehyde, and how is purity confirmed experimentally?

Methodological Answer: this compound is synthesized via:

  • Redox Conversion : Reacting 4-nitrotoluene with sodium polysulfide in boiling alcohol, followed by separation and purification .
  • Catalytic Hydrogenation : Using RhCu bimetallic nanoparticles to reduce 4-nitrobenzaldehyde under controlled hydrogen pressure, achieving high selectivity .
  • Ozonation : Oxidizing 4-aminotoluene with ozone, yielding this compound as an intermediate for anti-tuberculosis drug synthesis .

Purity Analysis :

  • Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted 4-nitrotoluene or byproducts like 4-aminotoluene derivatives) .
  • Spectroscopy : FT-IR to confirm the aldehyde (C=O stretch ~1700 cm⁻¹) and primary amine (-NH₂ stretch ~3400 cm⁻¹) functional groups .

Q. How can researchers distinguish this compound from structurally similar aldehydes using spectroscopic techniques?

Methodological Answer:

  • UV-Vis Spectroscopy : The conjugated aromatic-aldehyde system in this compound exhibits a distinct absorption peak at ~300 nm, differing from non-aminobenzaldehydes (e.g., 4-hydroxybenzaldehyde absorbs at ~280 nm) .
  • NMR : The aldehyde proton appears as a singlet at ~9.8 ppm (¹H NMR), while the aromatic protons adjacent to the -NH₂ group show deshielding (~7.5–7.8 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/z 121.14 (C₇H₇NO) with fragmentation patterns indicative of the aldehyde and amine groups .

Q. What are the recommended storage conditions to prevent degradation of this compound?

Methodological Answer:

  • Store in airtight, light-resistant containers at 2–8°C to minimize oxidation of the aldehyde group.
  • Use desiccants (e.g., silica gel) to avoid moisture-induced side reactions (e.g., imine formation). Purity should be periodically verified via TLC or HPLC .

Advanced Research Questions

Q. How can catalytic hydrogenation of 4-nitrobenzaldehyde be optimized to maximize this compound yield while suppressing byproducts?

Methodological Answer:

  • Catalyst Design : Adjust Rh/Cu ratios in bimetallic nanoparticles to enhance selectivity. Rh-rich surfaces favor nitro reduction over over-hydrogenation of the aldehyde group .
  • Reaction Conditions :
    • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
    • Maintain H₂ pressure at 1–2 bar and temperature at 50–60°C to balance reaction rate and selectivity .
  • Byproduct Analysis : Monitor side products (e.g., 4-aminobenzyl alcohol) via GC-MS and optimize quenching steps to terminate reactions at the aldehyde stage .

Q. How does the incorporation ratio of this compound as a bifunctional linker affect the crystallinity and photocatalytic performance of covalent organic frameworks (COFs)?

Methodological Answer:

  • Linker Ratio Tuning : Varying this compound content during COF synthesis alters π-conjugation and pore size. Higher ratios (e.g., 1:2 vs. aldehyde/amine precursors) enhance crystallinity, confirmed by XRD (sharp peaks at 5–10° 2θ) .
  • Photocatalytic Efficiency :
    • Use UV-Vis diffuse reflectance spectroscopy (DRS) to assess light absorption shifts (e.g., bandgap narrowing with increased conjugation).
    • Evaluate charge separation via photoluminescence (PL) quenching and H₂O2 production assays under visible light .

Q. How should researchers resolve conflicting data on catalytic efficiency in this compound synthesis?

Methodological Answer:

  • Variable Re-examination :
    • Catalyst Characterization : Use TEM to verify nanoparticle size (<5 nm for RhCu) and XPS to confirm surface composition .
    • Reprodubility Checks : Standardize solvent purity (e.g., anhydrous ethanol vs. commercial grades) and reaction setup (e.g., inert atmosphere for ozonation) .
  • Statistical Analysis : Apply ANOVA to compare yields across multiple trials, identifying outliers due to inconsistent stirring rates or temperature gradients .

Q. What strategies mitigate toxicity risks when handling this compound in laboratory settings?

Methodological Answer:

  • Safety Protocols :
    • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
    • Emergency measures: Flush eyes/skin with water for 15 minutes upon exposure; avoid ethanol for decontamination (may enhance absorption) .
  • Waste Management : Neutralize aldehyde residues with sodium bisulfite before disposal to prevent environmental release .

Properties

IUPAC Name

4-aminobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYWCRQDJIRAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060299
Record name Benzaldehyde, 4-amino-
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

556-18-3, 28107-09-7
Record name 4-Aminobenzaldehyde
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Record name 4-Aminobenzaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, homopolymer
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Record name Benzaldehyde, 4-amino-
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Record name Benzaldehyde, 4-amino-
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Record name 4-aminobenzaldehyde
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Record name 4-AMINOBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

172 mg (1.60 mmol) of 4-toluidine were reacted analogously to Example 1 in the presence of 32.1 mg (0.180 mmol) of 3-amino-N-hydroxyphthalimide. After a reaction time of 22 hours, the reaction solution was brought to pH 8 with 2M NaOH, extracted with chloroform and examined by NMR spectroscopy. Yield 62% of 4-aminobenzaldehyde.
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Synthesis routes and methods II

Procedure details

To a solution of 4-nitrobenzaldehyde (2.0 g, 0.133 mol) in acetic acid (150 mL) and water (15 mL) was added iron powder (1.48 g, 0.265 mol). The reaction was stirred overnight at room temperature. The mixture was filtered and extracted with dichloromethane (50 mL×3). Then the organic layer was dried over sodium sulfate, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (eluting with 10% ethyl acetate in petroleum ether) to afford 1.2 g of the pure product (yield was 75%).
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1.48 g
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75%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The procedure of Example 1 was followed except that 3.2 g (4.8% by weight of the p-nitrotoluene) of dimethylsulfoxide were substituted for the N,N-dimethylformamide, to obtain 38.3 g (0.317 mol) of p-aminobenzaldehyde and then 39.1 g (0.320 mol) of p-hydroxybenzaldehyde. Thus, the yield of the p-hydroxybenzaldehyde was 65.8%, based on the weight of p-nitrotoluene used.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Aminobenzaldehyde
4-Aminobenzaldehyde
4-Aminobenzaldehyde
4-Aminobenzaldehyde
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4-Aminobenzaldehyde

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